molecular formula C14H14BrNO4 B13024932 Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate

Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B13024932
M. Wt: 340.17 g/mol
InChI Key: PTVBUPUOJTZFAV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate ( 1378261-08-5) is a high-purity brominated quinoline derivative supplied for research applications as a key synthetic intermediate . This compound, with a molecular formula of C14H14BrNO4 and a molecular weight of 340.17 g/mol, is characterized by its bromo and dimethoxy functional groups, which make it a versatile building block in organic synthesis and medicinal chemistry research . It is particularly valuable for constructing complex quinoline-based structures, potentially for the development of pharmaceutical candidates. Analogs of this compound, such as other halogenated quinoline carboxylates, are commonly employed as medical intermediates, underscoring the research utility of this chemical class . The product is offered with a documented purity of 97% . Intended Use and Handling: This product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use . Researchers should handle this material with appropriate care, referring to the Safety Data Sheet for detailed hazard and handling information. For specific pricing, availability, and additional technical data, please contact us directly.

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H14BrNO4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3

InChI Key

PTVBUPUOJTZFAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)Br

Origin of Product

United States

Preparation Methods

Quinoline Core Formation

The quinoline core is typically synthesized via cyclization reactions involving aniline derivatives and acetylenic esters or related precursors. A catalytic one-pot synthesis method reported in patent WO2015198349A1 provides an efficient route:

  • Reacting substituted aniline compounds with ethyl propynoate in the presence of formic acid and rhodium acetate catalyst.
  • The reaction proceeds under nitrogen atmosphere, yielding 3-substituted quinoline carboxylates with yields exceeding 80%.

This approach is industrially feasible and cost-effective, providing a good base for further functionalization.

Introduction of Methoxy Groups

Methoxy substituents at positions 5 and 8 are generally introduced via starting materials bearing these groups or by methylation of hydroxyquinoline intermediates. The use of 5,8-dimethoxy-substituted aniline or hydroxyquinoline derivatives simplifies this step.

Halogenation (Bromination) at Position 4

Selective bromination at the 4-position of the quinoline ring is achieved through electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under controlled temperatures.

A related compound, ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, is synthesized via chlorination of the hydroxyquinoline intermediate using phosphorus oxychloride (POCl₃) under reflux conditions. By analogy, bromination can be conducted under similar conditions with suitable brominating reagents.

Detailed Preparation Method from Literature and Patents

Stepwise Synthesis Example

Step Reaction Conditions Yield Notes
1 Synthesis of 5,8-dimethoxyaniline derivative Starting from 5,8-dimethoxyaniline or methylation of hydroxyaniline - Ensures methoxy substitution pattern
2 One-pot cyclization with ethyl propynoate Rhodium acetate catalyst, formic acid, nitrogen atmosphere, reflux >80% Formation of ethyl 5,8-dimethoxyquinoline-3-carboxylate core
3 Bromination at 4-position N-bromosuccinimide or bromine, solvent such as DMF or CCl₄, 60–100°C reflux Variable, optimized Selective electrophilic bromination
4 Purification Silica gel column chromatography, eluent: ethyl acetate/n-hexane mixtures - Ensures high purity

Alternative Route via Hydroxyquinoline Intermediate

  • Starting from ethyl 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate, halogenation with POCl₃ or phosphorus oxychloride under reflux converts the hydroxy group to a halogen (chlorine or bromine).
  • Subsequent reduction or substitution steps may be applied to adjust substituents.
  • Purification by silica gel chromatography with solvents such as ethyl acetate and hexane yields the target compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Purity Notes
Temperature 60–110°C (reflux) Ensures complete halogenation and cyclization Higher temps may cause side reactions
Solvent DMF, 1,4-dioxane, ethyl acetate, CCl₄ Solvent polarity affects reaction rate and selectivity Polar aprotic solvents favor electrophilic substitution
Catalyst Rhodium acetate (for cyclization), benzoyl peroxide (for bromination) Enhances reaction efficiency and yield Catalyst recycling possible in industrial processes
Reaction Time 0.5–3 hours Optimized to maximize yield, minimize decomposition Longer times may degrade product
Workup Filtration, washing with brine, drying over MgSO4 Removes impurities and residual reagents Critical for purity before chromatography
Purification Silica gel chromatography (ethyl acetate/n-hexane 1:7) Achieves high purity (>95%) Essential for analytical and application purposes

Analytical Data Supporting Preparation

  • 1H NMR Spectroscopy confirms substitution patterns and purity.
  • Mass Spectrometry (MS) verifies molecular weight (M+H)+ ~340 for ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate.
  • Melting Point and HPLC analysis are used for quality control.
  • Typical 1H NMR signals include aromatic protons (7.5–9.5 ppm), methoxy groups (~3.8 ppm), and ethyl ester protons (quartet around 4.5 ppm, triplet near 1.4 ppm).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Purification
One-pot Rhodium-catalyzed cyclization 5,8-dimethoxyaniline + ethyl propynoate Rhodium acetate, formic acid Nitrogen atmosphere, reflux >80% Silica gel chromatography
Halogenation of hydroxyquinoline intermediate Ethyl 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate NBS or POCl₃ Reflux 60–110°C, 0.5–3 h 30–80% (optimized) Chromatography (ethyl acetate/hexane)
Reduction and substitution steps Chloro or bromoquinoline intermediates Zinc powder, acetic acid (for reductions) Heating at 65°C, 30 min Moderate (30–70%) Filtration, chromatography

Research Findings and Industrial Relevance

  • The one-pot catalytic synthesis provides a scalable, cost-effective route suitable for industrial production with recyclable catalysts and environmentally benign conditions.
  • Selective bromination strategies ensure regioselectivity critical for biological activity.
  • Purification techniques are optimized to yield high-purity compounds essential for medicinal chemistry applications.
  • Stability and solubility considerations suggest storage in inert atmosphere and solvents like DMSO for prolonged shelf life.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Molecular Formula Substituents (Positions) Key Structural Features
This compound C₁₄H₁₄BrNO₄ Br (4), OMe (5,8), COOEt (3) Planar quinoline core; strong π–π stacking
Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate C₁₄H₁₄ClNO₄ Cl (2), OMe (5,8), COOEt (3) Dihedral angle of 1.75° between fused rings
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate C₁₄H₁₄ClNO₄ Cl (4), OMe (6,8), COOEt (3) Collision cross-section: 162.0 Ų (M+H⁺)
Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate C₁₅H₁₃Br₄NO₄ Br (5,8), Br₂CH (2), OMe (6,7) Highly brominated; planar quinoline system
Ethyl 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate C₁₄H₁₅NO₅ OH (4), OMe (5,8), COOEt (3) Hydroxyl group enhances hydrogen bonding

Key Observations :

  • Substituent Position: Bromination at position 4 (target compound) vs. chlorination at position 2 (Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate) alters electronic distribution, affecting reactivity and intermolecular interactions. For example, the 4-bromo derivative exhibits stronger π–π stacking than the 2-chloro analog .
  • Methoxy Group Positioning: Methoxy groups at 5,8 positions (target compound) vs. 6,7 positions (Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate) influence solubility due to steric and electronic effects .

Physicochemical Properties

  • Melting Points: Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate (68°C) vs. The lower melting point of the chloro derivative may reflect weaker intermolecular forces compared to brominated analogs.
  • Collision Cross-Section (CCS): Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate has a CCS of 162.0 Ų for [M+H]⁺, suggesting a compact molecular geometry due to methoxy groups at 6 and 8 positions .

Biological Activity

Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, which is renowned for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

This compound has the molecular formula C12H12BrN2O4C_{12}H_{12}BrN_2O_4 and a molecular weight of approximately 340.17 g/mol. The presence of a bromine atom and two methoxy groups on the quinoline ring significantly influences its chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains. For instance:

  • Bacterial Activity : Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It has also shown antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.

The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Quinoline derivatives are frequently studied for their anticancer potential. This compound has been evaluated in various cancer cell lines, demonstrating significant antiproliferative effects. Key findings include:

  • Cell Lines Tested : The compound was tested against multiple cancer types, including:
    • Breast Cancer (MCF7) : Exhibited IC50 values indicating substantial inhibition of cell growth.
    • Lung Cancer (H460) : Showed potent activity with IC50 values in the low micromolar range.
    • Prostate Cancer (DU145) : Displayed moderate activity, suggesting potential for therapeutic use.

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Observations
MCF714.6 ± 3.9Significant inhibition observed
H4604.9 ± 0.7Most potent inhibition
DU14512.0 ± 1.6Moderate activity noted

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence indicates that it may cause cell cycle arrest at specific phases, further inhibiting cancer cell growth.

Case Studies

Recent studies have highlighted the potential applications of this compound in cancer therapy:

  • A study involving in vivo models demonstrated that treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups.

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